1,2,3,4,5,6-Hexachlorocyclohexene
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Overview
Description
1,2,3,4,5,6-Hexachlorocyclohexene is an organochlorine compound with the molecular formula C6H4Cl6. It is a derivative of cyclohexene where all six hydrogen atoms are replaced by chlorine atoms. This compound is known for its stability and resistance to degradation, making it a persistent organic pollutant.
Preparation Methods
1,2,3,4,5,6-Hexachlorocyclohexene can be synthesized through the chlorination of benzene. The process involves the addition of chlorine to benzene in the presence of ultraviolet light, which leads to the formation of several stereoisomers of hexachlorocyclohexane. The specific isomer, this compound, can be isolated from this mixture .
Industrial production methods typically involve the use of catalysts such as zinc chloride, cupric chloride, or aluminum chloride on activated carbon to facilitate the chlorination process at elevated temperatures (400-500°C) .
Chemical Reactions Analysis
1,2,3,4,5,6-Hexachlorocyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hexachlorocyclohexane derivatives.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated products.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include chlorine, bromine, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4,5,6-Hexachlorocyclohexene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorine substitution on the stability and reactivity of cyclohexene derivatives.
Medicine: It has been studied for its potential effects on liver cytidine nucleotide synthesis.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexachlorocyclohexene involves its interaction with various molecular targets. It is known to interfere with GABA neurotransmitter function by interacting with the GABA A receptor-chloride channel complex at the picrotoxin binding site. This interaction leads to neurotoxic effects, affecting the nervous system, liver, and kidneys .
Comparison with Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexene is part of a group of compounds known as hexachlorocyclohexanes. Similar compounds include:
Alpha-Hexachlorocyclohexane (α-HCH): Known for its anticonvulsant activities.
Beta-Hexachlorocyclohexane (β-HCH): Studied for its environmental persistence and bioaccumulation.
Gamma-Hexachlorocyclohexane (γ-HCH or Lindane): Widely used as an insecticide and known for its neurotoxic effects.
Delta-Hexachlorocyclohexane (δ-HCH): Less commonly studied but known for its unique stereochemistry.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which imparts distinct chemical and biological properties compared to its isomers.
Properties
CAS No. |
1890-41-1 |
---|---|
Molecular Formula |
C6H4Cl6 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexachlorocyclohexene |
InChI |
InChI=1S/C6H4Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-4H |
InChI Key |
RTXWYBKYSKCFNF-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(=C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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